Imidafenacin metabolite M3 is a significant compound derived from imidafenacin, an antimuscarinic agent primarily used in treating overactive bladder. Imidafenacin selectively antagonizes muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes, which play crucial roles in bladder function. The M3 receptor is involved in the contraction of the detrusor muscle in the bladder, while the M1 receptor modulates acetylcholine release. Understanding the properties and behavior of the M3 metabolite is essential for grasping its pharmacological effects and therapeutic applications.
Imidafenacin is classified as an antimuscarinic agent. It is synthesized as a derivative of diphenylbutanamide and has a specific affinity for muscarinic receptors, particularly M3 and M1 subtypes, with lower affinity for M2 receptors. The primary source of information regarding imidafenacin and its metabolites comes from pharmacological studies and drug databases like DrugBank and PubMed.
The synthesis of imidafenacin involves several chemical reactions that typically include:
The synthesis of metabolites like M3 often occurs through metabolic pathways involving cytochrome P450 enzymes, particularly CYP3A4, which catalyzes oxidation reactions leading to various metabolites.
Structure and Data
The molecular structure of imidafenacin can be represented as follows:
The structure features a diphenylbutanamide backbone with specific functional groups that confer its pharmacological activity. The metabolite M3 is believed to retain some structural elements of the parent compound but may exhibit different spatial configurations due to metabolic transformations.
Imidafenacin undergoes various chemical reactions during metabolism, primarily through:
These reactions are critical for determining the pharmacokinetics and dynamics of imidafenacin and its metabolites.
Imidafenacin exerts its therapeutic effects by antagonizing muscarinic acetylcholine receptors:
Pharmacokinetic studies reveal that imidafenacin has a half-life of approximately 2.9 hours, with peak plasma concentrations reached within 1 to 3 hours post-administration. This rapid onset enhances its efficacy in managing overactive bladder symptoms.
These properties influence formulation strategies for effective delivery in clinical settings.
Imidafenacin metabolite M3 is primarily utilized in:
Ongoing research aims to explore additional therapeutic potentials of imidafenacin metabolites in other conditions influenced by muscarinic receptor activity, such as chronic obstructive pulmonary disease and gastrointestinal disorders.
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 2365156-60-9
CAS No.: 61607-82-7
CAS No.: 62453-16-1